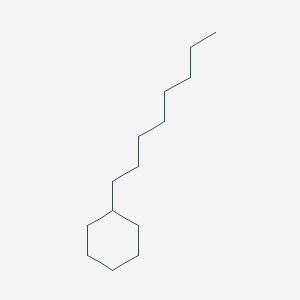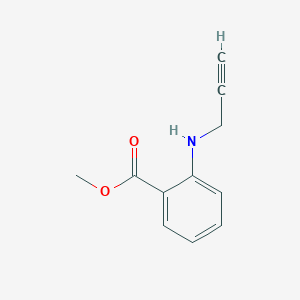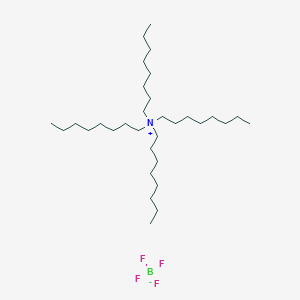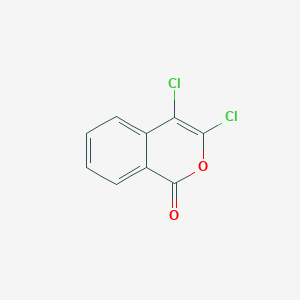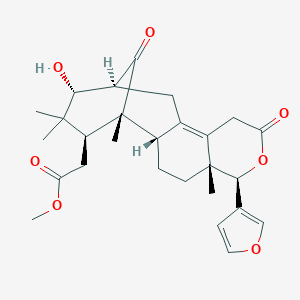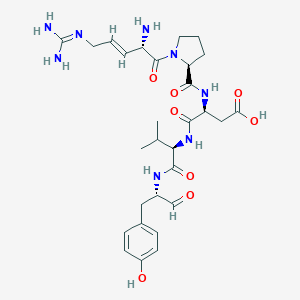
2-Naphthalenamine, 1,2,3,4-tetrahydro-N-2-propynyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenamine, 1,2,3,4-tetrahydro-N-2-propynyl-, hydrochloride, commonly known as Rasagiline, is a potent and selective inhibitor of monoamine oxidase-B (MAO-B). It is a small molecule drug that has been approved for the treatment of Parkinson's disease. The chemical structure of Rasagiline consists of a propargylamine moiety, which is responsible for its MAO-B inhibitory activity.
Wirkmechanismus
Rasagiline exerts its therapeutic effects by inhibiting the activity of 2-Naphthalenamine, 1,2,3,4-tetrahydro-N-2-propynyl-, hydrochloride, an enzyme that metabolizes dopamine in the brain. By inhibiting 2-Naphthalenamine, 1,2,3,4-tetrahydro-N-2-propynyl-, hydrochloride, Rasagiline increases the levels of dopamine in the brain, which improves the symptoms of Parkinson's disease. In addition, Rasagiline has been shown to have neuroprotective effects, which may contribute to its ability to slow the progression of the disease.
Biochemical and physiological effects:
Rasagiline has been shown to increase the levels of dopamine in the brain, which improves the symptoms of Parkinson's disease. In addition, Rasagiline has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects. Rasagiline has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the survival and growth of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
Rasagiline has several advantages for lab experiments. It is a small molecule drug that can easily penetrate the blood-brain barrier, which makes it an ideal candidate for the treatment of neurological disorders. In addition, Rasagiline has a well-defined mechanism of action, which makes it easier to study its effects on the brain. However, Rasagiline has some limitations for lab experiments. It has a short half-life, which means that it needs to be administered frequently to maintain therapeutic levels. In addition, Rasagiline can interact with other drugs and foods, which may affect its efficacy.
Zukünftige Richtungen
There are several future directions for the study of Rasagiline. One direction is to investigate its potential in the treatment of other neurological disorders, such as Alzheimer's disease and depression. Another direction is to develop new formulations of Rasagiline that have a longer half-life and are more effective in the treatment of Parkinson's disease. Finally, there is a need for further research to understand the long-term effects of Rasagiline on the brain and its potential to slow the progression of Parkinson's disease.
Synthesemethoden
Rasagiline can be synthesized by various methods, including the Pictet-Spengler reaction, the Leuckart-Wallach reaction, and the Mannich reaction. The most commonly used method for the synthesis of Rasagiline is the Pictet-Spengler reaction. In this method, 2-naphthylamine is reacted with propargylamine in the presence of a reducing agent and an acid catalyst to yield Rasagiline.
Wissenschaftliche Forschungsanwendungen
Rasagiline has been extensively studied for its therapeutic potential in Parkinson's disease. It has been shown to improve motor symptoms, reduce the progression of the disease, and improve the quality of life in patients with Parkinson's disease. In addition, Rasagiline has been investigated for its potential in the treatment of Alzheimer's disease, depression, and other neurological disorders.
Eigenschaften
CAS-Nummer |
134467-58-6 |
|---|---|
Produktname |
2-Naphthalenamine, 1,2,3,4-tetrahydro-N-2-propynyl-, hydrochloride |
Molekularformel |
C13H16ClN |
Molekulargewicht |
221.72 g/mol |
IUPAC-Name |
N-prop-2-ynyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride |
InChI |
InChI=1S/C13H15N.ClH/c1-2-9-14-13-8-7-11-5-3-4-6-12(11)10-13;/h1,3-6,13-14H,7-10H2;1H |
InChI-Schlüssel |
MDVXBHPESLNWBY-UHFFFAOYSA-N |
SMILES |
C#CCNC1CCC2=CC=CC=C2C1.Cl |
Kanonische SMILES |
C#CCNC1CCC2=CC=CC=C2C1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,4,5-Trifluoro-4'-[(trans,trans)-4'-pentyl[1,1'-bicyclohexyl]-4-YL]-1,1'-biphenyl](/img/structure/B162962.png)

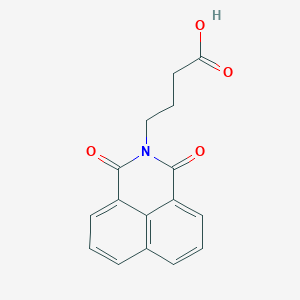
![1-Ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B162972.png)

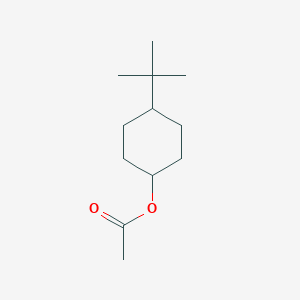
![(1-methylindol-3-yl)-[(5S)-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl]methanone](/img/structure/B162977.png)

